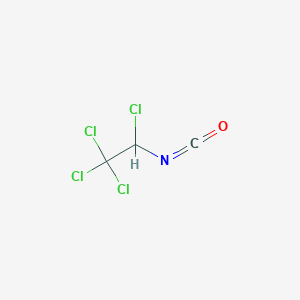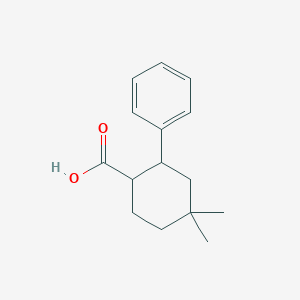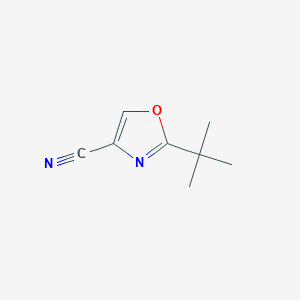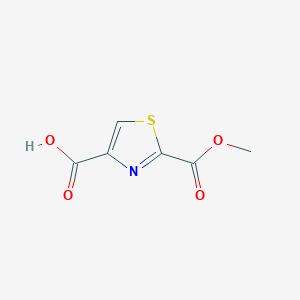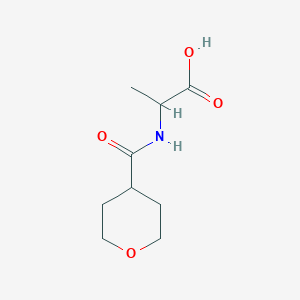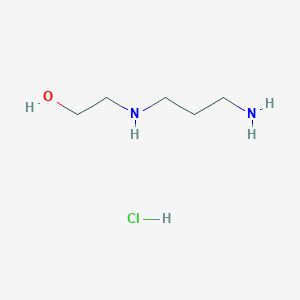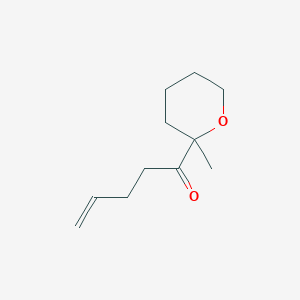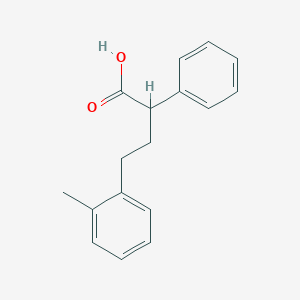
4-(2-Methylphenyl)-2-phenylbutanoic acid
Vue d'ensemble
Description
4-(2-Methylphenyl)-2-phenylbutanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential.
Mécanisme D'action
Fenoprofen works by inhibiting the activity of COX enzymes, specifically COX-1 and COX-2. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX-1 and COX-2, 4-(2-Methylphenyl)-2-phenylbutanoic acid can reduce pain and inflammation without causing gastrointestinal or renal side effects.
Biochemical and Physiological Effects:
Fenoprofen has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been shown to have antipyretic (fever-reducing) properties. Fenoprofen is rapidly absorbed after oral administration and has a half-life of approximately 3-4 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoprofen has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its well-characterized pharmacological profile and availability in pure form make it a useful tool for researchers. However, its short half-life and potential for side effects limit its use in long-term studies.
Orientations Futures
There are several areas of research that could benefit from further study of 4-(2-Methylphenyl)-2-phenylbutanoic acid. These include:
1. Development of novel formulations with improved pharmacokinetic properties and reduced side effects.
2. Investigation of the role of this compound in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
3. Study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound.
4. Exploration of the potential for this compound to synergize with other drugs for the treatment of pain and inflammation.
In conclusion, this compound is a well-studied NSAID with anti-inflammatory and analgesic properties. Its mechanism of action involves inhibition of COX enzymes, and it has been shown to be effective in the treatment of several inflammatory conditions. While it has limitations in terms of its short half-life and potential for side effects, it remains a useful tool for scientific research and has several potential future directions for investigation.
Applications De Recherche Scientifique
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. This inhibition leads to a reduction in pain and inflammation.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-8-14(13)11-12-16(17(18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSNBYITMFEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)
